Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by a complex molecular structure that includes a chloro group, a hydroxyl group, and a carboxylate moiety, contributing to its potential biological activities. The molecular formula is with a molecular weight of approximately 267.67 g/mol. It has garnered attention for its possible applications in medicinal chemistry and as an intermediate in organic synthesis .
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides it for research purposes. It is classified under various categories, including:
The synthesis of methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions, including:
The exact conditions (e.g., temperature, solvents) for these reactions can vary significantly based on the specific synthetic route chosen. Detailed reaction protocols often require optimization to yield high purity products.
The molecular structure of methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be represented using various structural formulas:
O=C(C1=CC(Cl)=CC=C12)C(C(OC)=O)=C(C)N2O
UPZVAXYZCROIBH-UHFFFAOYSA-N
The compound features:
Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can participate in several chemical reactions:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Careful control of these parameters is essential for successful transformations.
Research indicates that similar compounds may exhibit antibacterial or antifungal properties due to their ability to disrupt cellular processes.
Key chemical properties include:
Safety data sheets indicate that it should be handled with care due to its classification as an acute toxic substance (Hazard Class Acute Tox. 4) via oral exposure .
Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: